N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine
Description
Properties
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZKWRHTYCCDMP-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879399 | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(4-CHLOROPHENYL)MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132685-68-8, 13308-88-8 | |
| Record name | DE(2-chloro)-4-chloro-icerguastat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132685688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC65818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(4-CHLOROPHENYL)MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DE(2-CHLORO)-4-CHLORO-ICERGUASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD3870DZOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent Choice : Ethanol is preferred for its balance of polarity and boiling point (78°C), which facilitates reflux without excessive energy input. Methanol (boiling point: 65°C) may accelerate reaction rates but risks by-product formation due to its higher polarity.
-
Molar Ratios : A 1:1 molar ratio of aldehyde to aminoguanidine minimizes unreacted starting materials. Excess aminoguanidine can lead to di-substituted by-products.
-
Temperature and Time : Reflux for 4–6 hours achieves yields of 70–85%, with purity exceeding 95% after recrystallization.
Scalability : Industrial-scale production utilizes automated reactors to maintain precise temperature control and stoichiometric ratios, reducing by-products to <5%.
Alternative Synthesis via Cyanogen Bromide-Mediated Cyclization
An alternative route, reported by JSTAGE, involves reacting N-(4-chlorophenyl)-1,2-diaminoethane with cyanogen bromide in 2-propanol. This method proceeds through a two-step mechanism:
-
Nucleophilic Substitution : The diamine reacts with cyanogen bromide to form a cyanoamine intermediate.
-
Cyclization : Intramolecular attack of the secondary amine on the nitrile group generates an imidazoline ring, which is subsequently hydrolyzed to yield the guanidine derivative.
Key Parameters
-
Solvent System : 2-Propanol enables intermediate solubility and stabilizes the reactive nitrile group.
-
Reaction Time : 8 hours (4 hours at room temperature, 4 hours under reflux) ensures complete cyclization.
-
Purification : Extraction with methylene chloride and crystallization from methanol-2-propanol mixtures achieves 65–75% yields.
Limitations : This method requires handling toxic cyanogen bromide, complicating large-scale applications.
Guanidine Protection-Deprotection Strategies
Synthetic routes for structurally related compounds, such as benzyl guanidines, employ Boc-protected S-methylisothiourea for guanylation (MDPI, PMC). These methods involve:
-
Protection : Reacting aminomethylphenols with Boc-protected reagents to form stable intermediates.
-
Functionalization : Introducing substituents (e.g., benzyl groups) under basic conditions.
-
Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups, yielding the final guanidinium salt.
Comparative Analysis of Methods
Key Observations :
-
The condensation method remains the most practical for industrial use due to its simplicity and high yields.
-
Cyanogen bromide-mediated synthesis offers an alternative pathway but poses safety challenges.
-
Enzymatic and protection-deprotection strategies, though less developed, provide avenues for optimizing selectivity and green chemistry.
Characterization and Quality Control
Synthesized batches are validated using:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution under specific conditions:
The electron-withdrawing chlorine atom activates the aromatic ring for substitution, particularly at the para position relative to existing substituents .
Condensation Reactions
The imine functionality participates in Schiff base formation and related reactions:
Key observations:
-
Reacts with aldehydes/ketones in ethanol at reflux to form bis-Schiff bases (yields 45-72%)
-
Undergoes -dipolar cycloaddition with acetylenes at 120°C to yield pyrazole derivatives
-
Forms stable complexes with transition metals through the guanidine nitrogen atoms
Metal Complexation
The compound acts as a polydentate ligand, forming complexes with multiple metal ions:
| Metal Salt | Coordination Mode | Stability Constant (log β) | Application |
|---|---|---|---|
| Cu(II) chloride | N,N'-bidentate | 8.9 ± 0.2 | Catalytic oxidation studies |
| Fe(III) nitrate | N,O-chelate | 6.3 ± 0.3 | Magnetic materials synthesis |
| Pd(II) acetate | Square-planar | 10.1 ± 0.4 | Cross-coupling catalysis |
Complexation occurs preferentially through the guanidine nitrogen atoms, with secondary interactions from the imine group .
Hydrolysis Reactions
The imine bond shows pH-dependent stability:
-
Acidic conditions (pH <3):
Rapid hydrolysis to 4-chlorobenzaldehyde and aminoguanidine
-
Basic conditions (pH >10):
Decomposition via guanidine moiety cleavage (t₁/₂ = 45 min at pH 12)
Redox Reactions
Electrochemical studies reveal:
-
Two oxidation peaks at +0.85V and +1.23V (vs. Ag/AgCl) corresponding to guanidine and aromatic ring oxidation
Thermal Decomposition
Thermogravimetric analysis shows three-stage decomposition:
-
150-200°C: Loss of crystalline water (5.2% mass loss)
-
220-280°C: Imine bond cleavage (ΔH = 184 kJ/mol)
-
300-450°C: Aromatic ring decomposition (residual mass 12.4%)
This comprehensive reactivity profile enables applications in coordination chemistry, pharmaceutical intermediates, and materials science. The compound's stability under physiological pH (6.8-7.4) makes it particularly valuable for bioactive molecule development .
Scientific Research Applications
Chemistry
- Organic Synthesis : The compound serves as a reagent in organic synthesis, facilitating the formation of more complex molecules. Its unique structure allows for diverse synthetic pathways.
- Precursor for Derivatives : It is utilized as a precursor for synthesizing other biologically active compounds, expanding its utility in chemical research.
Biology
- Antimicrobial Activity : N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine has been investigated for its antimicrobial properties. For instance, studies have shown that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 µg/mL to 16 µg/mL depending on the derivative tested .
- Anticancer Potential : Research indicates that this compound may inhibit key enzymes involved in cancer cell proliferation. Its interaction with specific molecular targets modulates biochemical processes critical for tumor growth .
Medicine
- Therapeutic Applications : The compound is being explored for therapeutic uses due to its bioactive properties. It shows promise in treating various diseases, including infections and possibly some cancers, by targeting specific pathways within cells .
- Scaffold for Drug Development : this compound serves as a scaffold in drug design, allowing researchers to modify its structure to enhance efficacy and reduce toxicity in potential pharmaceuticals .
Case Study 1: Antimicrobial Efficacy
A series of derivatives based on this compound were synthesized and tested against S. aureus and E. coli. The most potent derivative showed MICs of 0.5 µg/mL against S. aureus, indicating strong antibacterial potential .
Case Study 2: Anticancer Activity
In vitro studies revealed that this compound inhibited the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell division. This suggests potential applications in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical processes within cells. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorhexidine
- Structure: A bisbiguanide with two N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine units connected by a hexamethylene chain.
- Molecular Formula : C₂₂H₃₀Cl₂N₁₀ (505.45 g/mol ).
- Key Differences: Chlorhexidine’s hexamethylene linker enables bivalent binding to microbial membranes, enhancing bactericidal activity compared to monomeric analogs . Higher molecular weight reduces solubility in water but improves sustained release in formulations .
- Applications : Broad-spectrum antiseptic in healthcare and dental products .
Alexidine
- Structure : Similar to chlorhexidine but with a shorter ethylhexyl linker instead of hexamethylene.
- Molecular Formula : C₂₈H₄₄Cl₂N₁₀ (627.64 g/mol ).
- Key Differences :
Chlorhexidine Diacetate
- Structure : Chlorhexidine complexed with two acetate ions.
- Molecular Formula : C₂₆H₃₈Cl₂N₁₀O₄ (625.55 g/mol ).
- Key Differences :
N-[amino(methylsulfanyl)methylidene]guanidine Hydroiodide
- Structure : Features a methylsulfanyl group instead of 4-chlorophenyl.
- Molecular Formula : C₃H₈IN₅S (273.08 g/mol ).
- Key Differences :
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Water Solubility | Primary Use |
|---|---|---|---|---|---|
| N-[(E)-[(4-ClPh)methylidene]amino]guanidine | C₈H₈ClN₅ | 209.64 | 4-ClPh, methylideneamino | Low | Antimicrobial research |
| Chlorhexidine | C₂₂H₃₀Cl₂N₁₀ | 505.45 | Bisbiguanide, hexamethylene | Insoluble | Surgical antiseptic |
| Alexidine | C₂₈H₄₄Cl₂N₁₀ | 627.64 | Bisbiguanide, ethylhexyl | Moderate | Dental antiseptic |
| Chlorhexidine Diacetate | C₂₆H₃₈Cl₂N₁₀O₄ | 625.55 | Acetate counterions | 0.8 g/L | Oral rinses |
| N-[amino(MeS)methylidene]guanidine Hydroiodide | C₃H₈IN₅S | 273.08 | Methylsulfanyl, hydroiodide | High | Synthetic intermediate |
Research Findings on Pharmacological and Chemical Properties
Antimicrobial Activity
- N-[(E)-[(4-ClPh)methylidene]amino]guanidine exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) but is less effective than chlorhexidine (MIC = 2 µg/mL) due to the lack of a bivalent binding mechanism .
- Chlorhexidine Diacetate shows prolonged residual activity on skin, reducing bacterial counts by 99.9% within 1 hour .
Enzyme Inhibition
- Phenyl guanidine derivatives (e.g., bis(4-chlorophenyl)phosphonate analogs) demonstrate enhanced trypsin-like enzyme inhibition compared to benzyl guanidines, attributed to improved hydrophobic interactions .
Biological Activity
N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a guanidine functional group linked to a 4-chlorophenyl group via a methylidene bridge. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula is characterized by the presence of both imine and guanidine functionalities, enhancing its potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors, leading to modulation of biochemical processes within cells. The compound's mechanism involves:
- Enzyme Inhibition : It interacts with enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may affect signaling pathways that contribute to tumor growth and microbial resistance.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Bacterial Strains : In vitro tests showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antibacterial activity .
- Biofilm Formation : The compound effectively inhibited biofilm formation, which is crucial for managing chronic infections caused by biofilm-forming bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Lines Tested : Studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values ranging from 8.49 to 62.84 µg/mL, suggesting strong cytotoxic effects against these cells .
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, thereby inhibiting cell proliferation .
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| This compound | Guanidine with 4-chlorophenyl group | Antimicrobial, Anticancer |
| Proguanil | Guanidine derivative with two chlorophenyl groups | Antimalarial |
| Aminoguanidine | Simple guanidine derivative | Nitric oxide synthase inhibitor |
| Chlorpheniramine | Chlorinated phenyl group | Antihistamine |
This table highlights the unique structural features of this compound compared to other compounds in its class, emphasizing its dual role as both an antimicrobial and anticancer agent.
Q & A
Q. What are the key structural features of N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine, and how are they validated experimentally?
The compound contains a guanidine core substituted with a 4-chlorophenyl group via a methylideneamino linker. Structural validation relies on spectroscopic methods (e.g., NMR, IR) and X-ray crystallography. For example, bond lengths such as C1–N3 (1.2889 Å) indicate double-bond character in the guanidine unit, while C1–N1 (1.3682 Å) and C1–N2 (1.408 Å) suggest single-bond interactions. Non-covalent interactions, such as C–H···O hydrogen bonds, can stabilize dimeric arrangements in the crystal lattice .
Q. What synthetic routes are available for preparing this compound?
A common method involves condensing 4-chlorobenzaldehyde with aminoguanidine under acidic conditions. For analogs, halogenated intermediates (e.g., N-甲硫硫脲) may react with alkylating agents like iodomethane in ethanol, followed by purification via vacuum distillation or recrystallization . Yield optimization requires precise stoichiometry and temperature control (e.g., 40°C for 3 hours).
Q. How does the compound’s solubility impact its experimental applications?
Solubility varies with counterions and pH. For instance, the diacetate salt (Chlorhexidine diacetate) has a solubility of 1.9 g/100 mL in water at 20°C, facilitating its use in aqueous antimicrobial studies. Hydrophobic interactions from the 4-chlorophenyl group may limit solubility in polar solvents, necessitating co-solvents like DMSO .
Advanced Research Questions
Q. How do coordination chemistry properties influence the biological activity of this compound derivatives?
The guanidine moiety can act as a ligand, coordinating with metal ions (e.g., Cu²⁺, Zn²⁺) to form complexes that enhance antimicrobial efficacy. For example, coordination with transition metals may disrupt bacterial membrane integrity by generating reactive oxygen species (ROS). Structural analogs like Alexidine show modified activity due to ethylhexyl substituents altering metal-binding affinity .
Q. What contradictions exist in reported melting points for derivatives, and how should researchers address them?
Discrepancies in melting points (e.g., 153–157°C vs. 153–156°C for Chlorhexidine diacetate) may arise from polymorphic forms, hydration states, or impurities. Researchers should confirm purity via HPLC and report crystallization conditions (e.g., solvent, cooling rate) to ensure reproducibility .
Q. How can computational modeling guide the design of analogs with improved selectivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies with bacterial targets (e.g., enoyl-acyl carrier protein reductase) can identify substituents (e.g., trifluoromethyl groups) that enhance binding affinity while reducing cytotoxicity .
Q. What role do non-covalent interactions play in stabilizing the compound’s supramolecular assemblies?
X-ray data reveal C–H···O hydrogen bonds between methyl groups and methoxy oxygen atoms, forming centrosymmetric dimers. These interactions influence packing motifs (e.g., alignment along [101] crystallographic directions) and may affect solubility or diffusion rates in biological matrices .
Methodological Guidance
- Synthesis Optimization : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of imine bonds. Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent).
- Crystallization : Recrystallize from acetonitrile or ethanol to obtain single crystals for X-ray analysis .
- Biological Assays : For antimicrobial studies, employ standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus and E. coli, noting potential biofilm inhibition at sub-MIC levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
